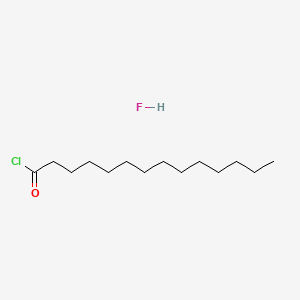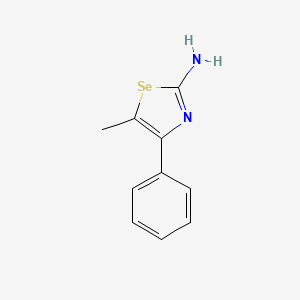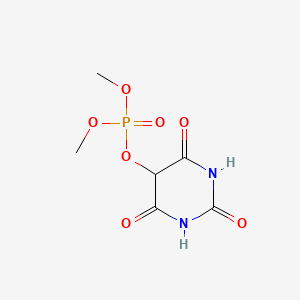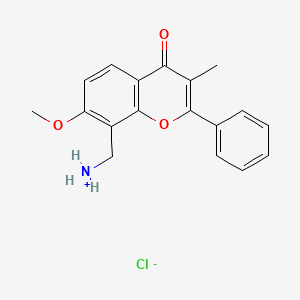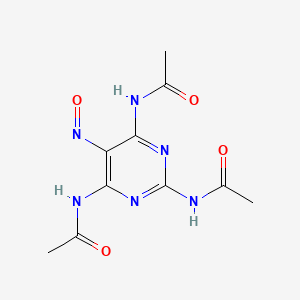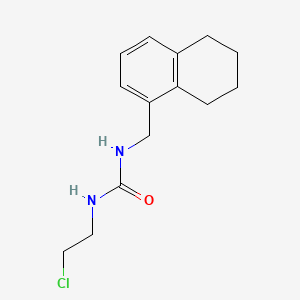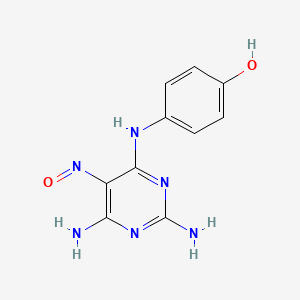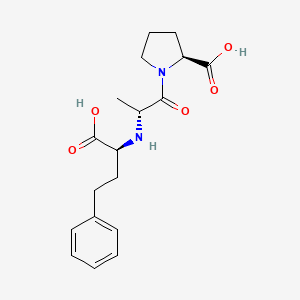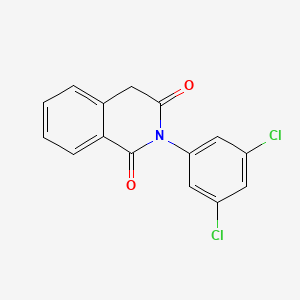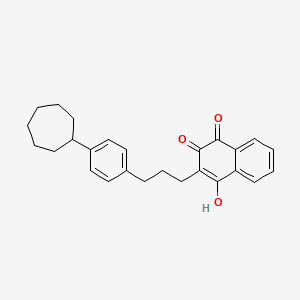
3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 113452 involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-(4-cycloheptylphenyl)propyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for NSC 113452 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
化学反应分析
Types of Reactions
NSC 113452 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form various derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学研究应用
NSC 113452 has been extensively studied for its antimicrobial properties, particularly against Toxoplasma gondii. In vitro studies have shown that it significantly inhibits the intracellular replication of T. gondii . Additionally, it has been evaluated in murine models of acute toxoplasmosis, where it demonstrated significant protective effects when administered intraperitoneally . The compound has also been studied in combination with other drugs like pyrimethamine and sulfadiazine, showing promising synergistic effects .
作用机制
The mechanism of action of NSC 113452 involves the inhibition of mitochondrial electron transport in Toxoplasma gondii. This disruption leads to a decrease in ATP production, ultimately causing the death of the parasite . The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex .
相似化合物的比较
NSC 113452 is similar to other 2-hydroxy-1,4-naphthoquinones, such as NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone). Both compounds exhibit significant activity against Toxoplasma gondii . NSC 113452 is unique due to its specific alkyl substitution, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone)
- Atovaquone (another hydroxynaphthoquinone with antiprotozoal activity)
属性
CAS 编号 |
17089-14-4 |
|---|---|
分子式 |
C26H28O3 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2 |
InChI 键 |
AXNYBYBGUREGTC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


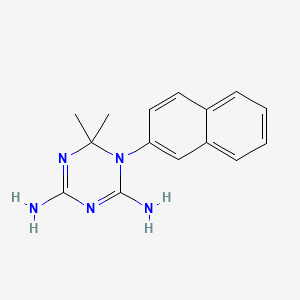
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
